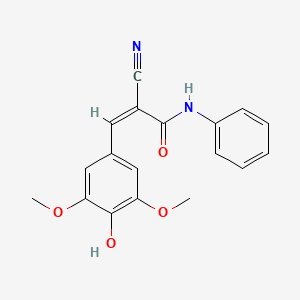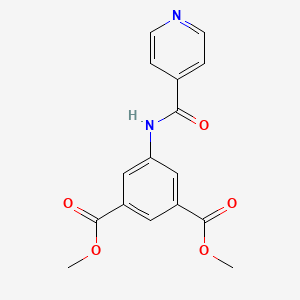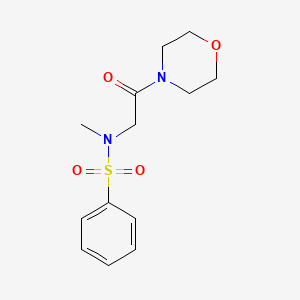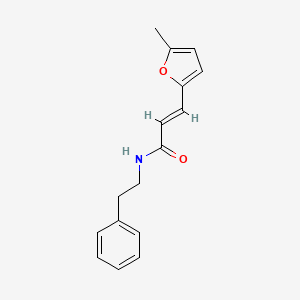![molecular formula C25H26Cl2N2O B5714864 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Scientific Research Applications
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been tested in preclinical models of cancer, autoimmune diseases, and viral infections, and has shown promising results in several studies.
Mechanism of Action
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and regulates the expression of genes involved in inflammation, cell survival, and proliferation. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects:
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of immune cells. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. In addition, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been shown to have antiviral activity against several viruses, including HIV, hepatitis B, and influenza.
Advantages and Limitations for Lab Experiments
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has a high affinity for NF-κB and has been shown to be effective in preclinical models at relatively low concentrations. However, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
For research include:
1. Clinical trials to evaluate the safety and efficacy of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone in humans.
2. Development of new formulations of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone with improved solubility and bioavailability.
3. Investigation of the mechanisms underlying the antiviral activity of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone.
4. Evaluation of the potential of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone as a combination therapy with other drugs.
5. Investigation of the effects of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone on other transcription factors and signaling pathways.
In conclusion, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone is a synthetic compound that has shown promising results in preclinical models of various diseases. Further research is needed to determine its potential therapeutic applications and to address the limitations of its use in lab experiments. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has the potential to be a valuable tool for the development of new therapies for cancer, autoimmune diseases, and viral infections.
Synthesis Methods
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone was first synthesized by a team of Japanese researchers in 2001. The synthesis method involves the reaction of 2,3-dichlorobenzaldehyde with 3-hydroxyestra-1,3,5(10)-trien-17-one and hydrazine hydrate under reflux conditions. The resulting product is then purified by column chromatography to obtain 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone in high yield and purity.
properties
IUPAC Name |
(17E)-17-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O/c1-25-12-11-19-18-8-6-17(30)13-15(18)5-7-20(19)21(25)9-10-23(25)29-28-14-16-3-2-4-22(26)24(16)27/h2-4,6,8,13-14,19-21,30H,5,7,9-12H2,1H3/b28-14+,29-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZDRRNZVOQBJ-IAKJWDJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17E)-17-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)


![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)


![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)